Cyanine5 amine (hydrochloride)
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Overview
Description
Cyanine5 amine (hydrochloride) is a potent fluorescent dye widely used in various scientific applications. It belongs to the cyanine dye family, known for their extensive use in biological labeling due to their excellent photophysical properties, including high extinction coefficients and good fluorescence quantum yields . Cyanine5 amine (hydrochloride) is particularly valued for its emission in the red region of the spectrum, making it suitable for applications requiring minimal background fluorescence .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanine5 amine (hydrochloride) is synthesized through a series of chemical reactions involving the formation of a polymethine chain between two nitrogen atoms. The synthesis typically involves the reaction of indole derivatives with aldehydes or ketones, followed by the formation of an iminium ion intermediate . The final product is obtained by reacting the intermediate with an amine, resulting in the formation of Cyanine5 amine (hydrochloride).
Industrial Production Methods: Industrial production of Cyanine5 amine (hydrochloride) involves large-scale synthesis using similar chemical routes as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Cyanine5 amine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can modify the dye’s electronic properties, affecting its fluorescence.
Substitution: Cyanine5 amine (hydrochloride) can participate in substitution reactions, particularly with activated esters and carboxylic acids.
Common Reagents and Conditions:
Copper-Catalyzed Click Reaction (CuAAC): This reaction involves the use of copper catalysts to facilitate the reaction between Cyanine5 amine (hydrochloride) and terminal alkynes.
Activated Esters: Reagents such as N-hydroxysuccinimide (NHS) esters are commonly used to react with the amine group of Cyanine5 amine (hydrochloride), forming stable amide bonds.
Major Products: The major products formed from these reactions include various labeled biomolecules, such as proteins and nucleic acids, which are used in fluorescence imaging and other applications .
Scientific Research Applications
Cyanine5 amine (hydrochloride) has a wide range of applications in scientific research, including:
Mechanism of Action
Cyanine5 amine (hydrochloride) exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength (around 646 nm) and emits light at a longer wavelength (around 662 nm), making it visible under fluorescence microscopy . The mechanism involves the excitation of electrons to a higher energy state, followed by the release of energy as fluorescence when the electrons return to their ground state . This property is exploited in various imaging and diagnostic applications.
Comparison with Similar Compounds
Cyanine5 amine (hydrochloride) is compared with other similar compounds, such as:
Alexa Fluor 647: Another red-emitting dye with similar properties to Cyanine5 but with different chemical modifications for specific applications.
Uniqueness: Cyanine5 amine (hydrochloride) is unique due to its high photostability, low background fluorescence, and compatibility with various biological and chemical systems . Its ability to form stable conjugates with biomolecules makes it a versatile tool in scientific research .
Properties
Molecular Formula |
C38H54Cl2N4O |
---|---|
Molecular Weight |
653.8 g/mol |
IUPAC Name |
N-(6-aminohexyl)-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride;hydrochloride |
InChI |
InChI=1S/C38H52N4O.2ClH/c1-37(2)30-20-13-15-22-32(30)41(5)34(37)24-10-8-11-25-35-38(3,4)31-21-14-16-23-33(31)42(35)29-19-9-12-26-36(43)40-28-18-7-6-17-27-39;;/h8,10-11,13-16,20-25H,6-7,9,12,17-19,26-29,39H2,1-5H3;2*1H |
InChI Key |
ATDODHVIKOGGOS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.Cl.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.Cl.[Cl-] |
Origin of Product |
United States |
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